

JNJ-10258859: A Technical Guide to its Phosphodiesterase Selectivity Profile

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Compound of Interest		
Compound Name:	JNJ-10258859	
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This technical guide provides an in-depth overview of the phosphodiesterase (PDE) selectivity profile of **JNJ-10258859**, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.

Core Compound Information

IUPAC Name	(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one[1]
CAS Number	374927-03-4[1]
Molecular Formula	C30H24N4O3[1]
Molecular Weight	488.5 g/mol [1]

Quantitative Selectivity Profile

JNJ-10258859 demonstrates high potency for PDE5 and significant selectivity against other phosphodiesterase families. The inhibitory effects were determined using enzymes partially purified from human tissues.



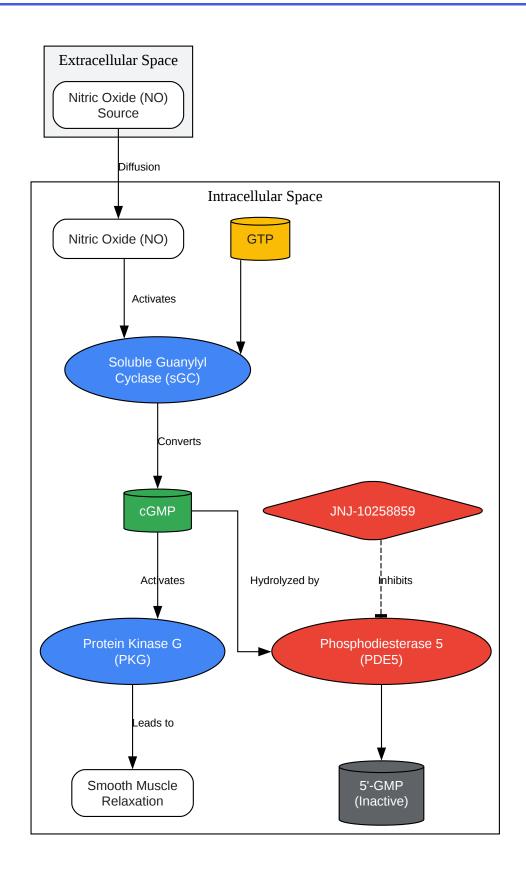
Phosphodiesterase Isozyme	Inhibition Constant (K _I)	Selectivity vs. PDE5 (Fold Difference)
PDE1	>5,000 nM	≥22,000
PDE2	>5,000 nM	≥22,000
PDE3	>5,000 nM	≥22,000
PDE4	>5,000 nM	≥22,000
PDE5	0.23 nM	1
PDE6	6.21 nM	27

Data sourced from Qiu Y, et al. European Journal of Pharmacology. 2003.

Signaling Pathway

JNJ-10258859 exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial in various physiological processes, including the regulation of smooth muscle tone.





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Caption: The NO/cGMP signaling pathway and the inhibitory action of **JNJ-10258859**.



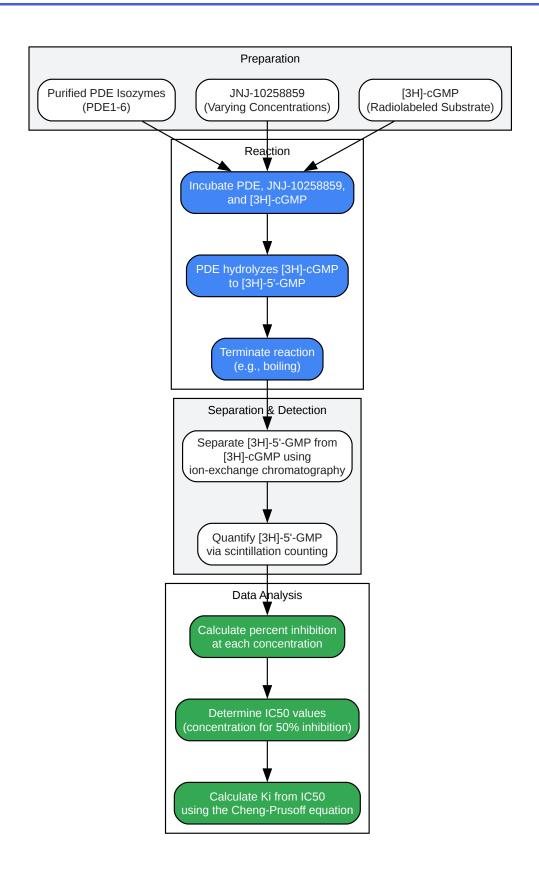
Experimental Protocols

While the specific, detailed protocol from the primary characterization study of **JNJ-10258859** is not publicly available, the following sections describe representative and widely accepted methodologies for determining phosphodiesterase selectivity and the cellular effects of PDE inhibitors.

In Vitro Phosphodiesterase Inhibition Assay (Radiometric)

This method is a common approach to determine the inhibitory activity of a compound against various PDE isozymes.





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Caption: Workflow for a radiometric phosphodiesterase inhibition assay.



Methodology:

- Enzyme Preparation: Partially purified phosphodiesterase isozymes (PDE1-6) are obtained from human tissues or recombinant expression systems.
- Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., 40 mM Tris-HCl, pH 8.0, with MqCl₂).
- Inhibition Assay:
 - Varying concentrations of JNJ-10258859 are pre-incubated with a fixed amount of a specific PDE isozyme for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
 - The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [3H]-cGMP.
 - The reaction is allowed to proceed for a specific time, ensuring it remains within the linear range of enzyme activity.
- Reaction Termination: The reaction is stopped, often by boiling the mixture or adding a denaturing agent.
- Product Separation: The product of the reaction, [³H]-5'-GMP, is separated from the
 unreacted substrate, [³H]-cGMP. This is commonly achieved using anion-exchange
 chromatography, where the negatively charged 5'-GMP binds to the resin while the cyclic
 GMP does not.
- Quantification: The amount of [3H]-5'-GMP produced is quantified using liquid scintillation counting.
- Data Analysis: The percentage of inhibition for each concentration of **JNJ-10258859** is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Km).



Cell-Based cGMP Accumulation Assay

This assay format evaluates the effect of the inhibitor in a cellular context, providing a more physiologically relevant measure of potency.

Methodology:

- Cell Culture: A suitable cell line that expresses PDE5 and soluble guanylyl cyclase (e.g., RFL-6 rat lung fibroblasts) is cultured in appropriate media.
- Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of JNJ-10258859 for a set period.
- Stimulation of cGMP Production: cGMP production is stimulated by adding a nitric oxide (NO) donor, such as sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP). This activates soluble guanylyl cyclase, leading to the conversion of GTP to cGMP.
- Cell Lysis and cGMP Measurement: After stimulation, the reaction is stopped, and the cells are lysed. The intracellular concentration of cGMP is then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
- Data Analysis: The potentiation of NO-induced cGMP accumulation by **JNJ-10258859** is quantified. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve. This provides a measure of the compound's potency in a cellular environment.

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References

- 1. Jnj-10258859 | C30H24N4O3 | CID 10074226 PubChem [pubchem.ncbi.nlm.nih.gov]
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